molecular formula C11H7N3 B3054925 [2,2'-Bipyridine]-3-carbonitrile CAS No. 62494-22-8

[2,2'-Bipyridine]-3-carbonitrile

Cat. No. B3054925
CAS RN: 62494-22-8
M. Wt: 181.19 g/mol
InChI Key: QJBRLLHXVORJEF-UHFFFAOYSA-N
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Description

[2,2'-Bipyridine]-3-carbonitrile, also known as Bipyridine, is a chemical compound with the molecular formula C12H8N2. It is a heterocyclic organic compound that contains two pyridine rings, which are connected by a carbon-carbon triple bond. Bipyridine is widely used in scientific research due to its unique properties, including its ability to form complexes with metal ions, which makes it useful in various applications such as catalysis, sensing, and photovoltaic devices.

Scientific Research Applications

Catalytic Activity in Carbon Dioxide Reduction

[2,2'-Bipyridine]-3-carbonitrile derivatives have been studied for their role in enhancing catalytic activities. Notably, their utilization in the reduction of carbon dioxide to carbon monoxide has been a subject of interest. The compound Re(bipy-tBu)(CO)3Cl, where bipy-tBu is a derivative of this compound, shows significant improvements in catalytic activity for this reduction process. This compound exhibits enhanced current in the presence of CO2, indicating its potential in catalytic applications related to environmental management and energy production (Smieja & Kubiak, 2010).

Antiviral and Antimicrobial Activities

Derivatives of bipyridine-3′0-carbonitrile have been explored for their antiviral and antimicrobial properties. Certain derivatives have shown effectiveness against viruses such as Herpes Simplex virus type 1 and Hepatitis A virus, as well as general antimicrobial properties. This highlights the potential of these compounds in pharmaceutical research and the development of new treatments for infectious diseases (Attaby et al., 2006).

properties

IUPAC Name

2-pyridin-2-ylpyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3/c12-8-9-4-3-7-14-11(9)10-5-1-2-6-13-10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRLLHXVORJEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(C=CC=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599860
Record name [2,2'-Bipyridine]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62494-22-8
Record name [2,2'-Bipyridine]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20599860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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